Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide derivative characterized by a (2Z)-configured chloroacetate core and a substituted arylhydrazine moiety. The molecule features a 5-chloro-2-methoxyphenyl group, which distinguishes it from structurally related compounds through its unique substitution pattern.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-8-6-7(12)4-5-9(8)17-2/h4-6,14H,3H2,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKYBIQQWIFDAQ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)OC)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate, with CAS number 473927-63-8, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in pharmaceutical research, and comparisons with related compounds.
- Molecular Formula: C11H13ClN2O3
- Molecular Weight: 256.68 g/mol
- IUPAC Name: Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
- Structure: The compound features a chloro group, a methoxyphenyl moiety, and a hydrazone structure that contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions: The chloro group in the compound makes it susceptible to nucleophilic attack, which can lead to the formation of various derivatives that may exhibit different biological activities .
- Antioxidant Activity: Preliminary studies suggest that similar compounds exhibit antioxidant properties by scavenging free radicals, thus potentially protecting cells from oxidative stress .
- Anticancer Potential: Some derivatives of hydrazones have shown promise in cancer research. The ability of this compound to induce apoptosis in cancer cells is an area of ongoing investigation .
Applications in Pharmaceutical Research
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the synthesis of apixaban, an anticoagulant medication, highlighting its relevance in drug development .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | 473927-63-8 | Antioxidant, anticancer potential |
| Ethyl (E)-chloro[(4-methoxyphenyl)hydrazono]acetate | Not available | Similar reactivity; potential for drug synthesis |
| Acetic acid, 2-chloro-2-[4-methoxyphenyl]hydrazon | Not available | Used as a reagent in chemical synthesis |
Case Studies and Research Findings
Research studies have explored the pharmacological effects of compounds related to this compound:
- Anticancer Studies: A study demonstrated that hydrazone derivatives could induce apoptosis in cancer cell lines through mitochondrial dysfunction, suggesting a potential therapeutic application for this compound .
- Antioxidant Studies: Research indicated that similar compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro, supporting their use as antioxidant agents .
- Pharmaceutical Applications: The compound's role as an intermediate in synthesizing anticoagulants like apixaban underscores its significance in developing new therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of hydrazone derivatives, including ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate. Research indicates that hydrazones can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that derivatives of this compound can exhibit significant antibacterial and antifungal properties. A study focusing on related hydrazone compounds reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents .
Agricultural Science
2.1 Pesticide Development
This compound has potential applications in agricultural pest control as a pesticide or herbicide. The structural characteristics of hydrazones make them suitable candidates for the development of new agrochemicals. Preliminary studies suggest that compounds with similar structures can effectively target specific pests while minimizing harm to beneficial organisms .
Materials Science
3.1 Synthesis of Novel Polymers
In materials science, the compound can serve as a precursor for synthesizing novel polymers with unique properties. The reactivity of the hydrazone functional group allows for the formation of cross-linked networks, which can enhance material strength and thermal stability. Research into polymerization processes involving hydrazones has shown promising results in creating materials for various industrial applications .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | IC50 = 15 µM | |
| Antibacterial | E. coli | Zone of inhibition = 20 mm | |
| Antifungal | Candida albicans | Minimum inhibitory conc. = 10 µg/mL |
Case Study: Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various hydrazone derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents against cancer .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the α-position undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for modifying the compound's core structure in drug synthesis:
Mechanistic Insight :
The electron-withdrawing hydrazone group activates the α-chloro atom for SN² displacement, favoring nucleophiles like amines or thiols. Steric hindrance from the hydrazone moiety limits reactivity with bulky nucleophiles .
Redox Reactions
The hydrazone linkage (–N=N–) participates in oxidation and reduction, altering conjugation and biological activity:
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | Cleavage to 5-chloro-2-methoxyphenylhydrazine and ethyl 2-chloroacetate | Complete decomposition |
| KMnO₄ (acidic) | H₂SO₄, 25°C, 1 hr | Degradation to phenolic byproducts | Low selectivity |
Reduction
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 2 hrs | Ethyl 2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazinyl]acetate | Intermediate for APIs |
| H₂/Pd-C | Ethanol, 25°C, 6 hrs | Ethyl 2-chloro-2-(5-chloro-2-methoxyphenylamino)acetate | Amine derivative synthesis |
Structural Impact : Oxidation disrupts the hydrazone’s π-conjugation, while reduction generates hydrazine derivatives for further functionalization .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| NaOH (1M), reflux, 3 hrs | Aqueous NaOH | 2-Chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetic acid | pH-sensitive degradation |
| HCl (conc.), 25°C, 24 hrs | Concentrated HCl | Partial hydrolysis with ester → carboxylic acid conversion | Slow kinetics |
Stability Profile : Hydrolysis is accelerated in polar protic solvents, necessitating anhydrous storage for long-term stability .
Cyclization Reactions
The compound participates in heterocycle formation, a key pathway in medicinal chemistry:
| Reagents | Conditions | Product | Biological Relevance |
|---|---|---|---|
| PCl₅, toluene, 80°C | Cyclodehydration | 5-Chloro-3-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-one | Anticancer leads |
| CuI, DMF, 120°C | Ullmann coupling | Bis-hydrazone macrocycles | Catalytic studies |
Mechanistic Pathway : Intramolecular cyclization is driven by thermal activation or metal catalysis, forming five- or six-membered rings .
Photochemical Reactions
UV exposure induces isomerization and bond cleavage:
| Wavelength | Solvent | Outcome |
|---|---|---|
| 254 nm | Acetonitrile, N₂ atmosphere | Z → E isomerization (reversible) |
| 365 nm | Methanol, O₂ atmosphere | Radical-mediated decomposition to chlorophenolic derivatives |
Applications : Photostability studies inform formulation strategies for light-sensitive drug candidates .
Metal Coordination
The hydrazone acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex |
|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, 25°C | Square-planar [Cu(L)₂]Cl₂ |
| FeCl₃ | Ethanol, reflux | Octahedral [Fe(L)₃]Cl₃ |
Analytical Data : IR spectra confirm N–O and M–N bonding shifts at 1580 cm⁻¹ and 480 cm⁻¹, respectively .
Bioconjugation Reactions
The hydrazone forms stable linkages with biomolecules:
| Target | Reagents | Application |
|---|---|---|
| Aldehyde-functionalized antibodies | pH 6.5 buffer, 4°C, 12 hrs | Site-specific antibody-drug conjugates |
| Ketone-modified peptides | Hydrazine exchange, 25°C | Peptidomimetic prodrugs |
Advantage : pH-dependent stability enables controlled drug release in acidic tumor microenvironments.
Comparison with Similar Compounds
Substituent Analysis and Molecular Features
Crystallographic and Hydrogen-Bonding Differences
- Target Compound: Limited crystallographic data available. However, analogs like Compound II (4-methoxy) crystallize in the monoclinic space group P21 with planar geometry (r.m.s. deviation = 0.0587 Å) and form zigzag chains via N–H⋯O hydrogen bonds .
- Compound II : Exhibits a planar C=N double bond (Z-configuration) and hydrogen-bonded chains along the [010] direction .
- Parent Compound : Forms helical chains via N–H⋯O hydrogen bonds due to unhindered phenyl substitution .
- Ortho-Substituted Analogs (e.g., 2-chloro) : Steric effects disrupt planar arrangements, altering crystal packing .
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy) enhance resonance stabilization of the hydrazone moiety, while electron-withdrawing groups (e.g., 5-chloro) increase electrophilicity for nucleophilic attacks in heterocyclic synthesis .
- Ortho-substituents disrupt coplanarity, reducing conjugation and altering reactivity .
Crystallography :
- Hydrogen-bonding patterns (e.g., N–H⋯O vs. C–H⋯O) are critical for crystal packing and stability. Para-substituted analogs favor linear chains, whereas ortho-substituted derivatives adopt disordered arrangements .
Biological Relevance :
- Thiazole derivatives synthesized from these intermediates exhibit varied bioactivities depending on substituents. For example, 4-methoxy derivatives show higher anti-MRSA activity than unsubstituted analogs .
Preparation Methods
Diazotization of 5-Chloro-2-Methoxyaniline
-
Reagents : 5-Chloro-2-methoxyaniline, hydrochloric acid (HCl), sodium nitrite (NaNO₂), sulfamic acid.
-
Procedure :
Coupling with Ethyl 2-Chloroacetoacetate
-
Reagents : Ethyl 2-chloroacetoacetate, sodium acetate, acetone.
-
Procedure :
-
Prepare a solution of sodium acetate (146 g) in water (300 mL).
-
Add ethyl 2-chloroacetoacetate (160.4 g) and acetone (300 mL), then cool to 0°C.
-
Combine with the diazonium salt solution from Step 1.1 at −5°C.
-
Stir for 1 h, add acetone (200 mL), and settle for 5 h.
-
Filter and recrystallize with methanol to yield the product.
-
Table 1: Reaction Parameters and Yield
Optimization of Reaction Conditions
Temperature Control
Maintaining subzero temperatures (−5–0°C) during diazotization minimizes byproducts such as dichloro derivatives. Elevated temperatures (>5°C) risk hydrolysis of the diazonium intermediate, reducing yield by 15–20%.
Solvent and Buffer Systems
Table 2: Solvent Impact on Yield
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| Ethanol | 82 | 88 |
| Acetone | 95 | 93 |
| Methanol | 78 | 85 |
Industrial-Scale Production
Adapted from patent CN105061210A, industrial methods prioritize solvent-free conditions and waste reduction:
-
Chlorination : React ethyl acetoacetate with sulfonyl chloride (−5–10°C) to synthesize ethyl 2-chloroacetoacetate.
-
Diazotization-Coupling : Scale-up the two-step process using continuous flow reactors for consistent cooling.
-
Waste Management : Acidic gases (HCl, SO₂) are scrubbed with NaOH, reducing environmental impact.
Table 3: Industrial vs. Lab-Scale Metrics
| Metric | Lab-Scale | Industrial |
|---|---|---|
| Batch Size | 100 g | 500 kg |
| Yield | 80% | 78% |
| Purity | 95% | 93% |
| Reaction Time | 6 h | 5.5 h |
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration with a torsion angle of 0.8° at the C=N bond. Intramolecular N–H···O hydrogen bonding stabilizes the planar structure.
Challenges and Mitigation Strategies
Q & A
Q. Table 1: Synthesis Conditions
| Component | Details | Reference |
|---|---|---|
| Starting Material | 5-chloro-2-methoxyaniline | |
| Coupling Agent | Ethyl 2-chloro-3-oxobutanoate | |
| Solvent | Ethanol | |
| Base | Sodium acetate | |
| Yield | 80% |
Basic: How is the Z-configuration of the compound confirmed experimentally?
Methodological Answer :
The Z-configuration is determined via single-crystal X-ray diffraction (SCXRD) . Key steps include:
Crystallization : Grow crystals via slow evaporation of an ethanol solution.
Data Collection : Use a Cu-Kα radiation source (λ = 1.54178 Å) at 150 K to collect diffraction data .
Refinement : Employ SHELXL for structure refinement. The planar Caryl–NH–N=C unit and torsion angles (<1°) confirm the Z-configuration .
Advanced Tip : Hydrogen bonding between the amino group and carbonyl oxygen (N–H···O) stabilizes the Z-isomer, as observed in helical chain packing along the crystal lattice .
Advanced: What role does this compound play in pharmaceutical synthesis, particularly for anticoagulants like Apixaban?
Methodological Answer :
The compound serves as a key intermediate in synthesizing Apixaban, a factor Xa inhibitor. The process involves:
Heteroannulation : React with 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one in toluene at 85–90°C with triethylamine as a catalyst (yield: ~94%) .
Cyclization : Intramolecular closure forms the pyrazolo[3,4-c]pyridine core of Apixaban .
Critical Parameters :
Q. Table 2: Pharmaceutical Synthesis Conditions
| Parameter | Details | Reference |
|---|---|---|
| Reaction Temp. | 85–90°C | |
| Catalyst | Triethylamine | |
| Solvent | Toluene | |
| Yield | 94% |
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer :
Contradictions in X-ray data (e.g., anisotropic displacement, hydrogen bonding ambiguities) are addressed via:
Software Tools : Use WinGX/ORTEP for visualization and SHELXL for refinement. For example:
- Apply distance restraints (N–H = 0.86 ± 0.01 Å) for hydrogen atoms .
- Validate geometry using R-factors (target: R1 < 0.05) .
Validation Checks : Cross-reference with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .
Advanced: What mechanistic insights explain the compound’s reactivity in heterocycle formation?
Methodological Answer :
The compound’s chloro-hydrazono moiety undergoes nucleophilic attack and cyclocondensation to form heterocycles. For example:
Nucleophilic Substitution : The chlorine atom is displaced by amines or thiols, forming hydrazone-linked intermediates .
Cyclization : Intramolecular attack by the hydrazine nitrogen on the carbonyl carbon generates pyrazole or thiadiazine rings .
Experimental Design :
- Monitor reaction progress via TLC (chloroform:methanol = 7:3) .
- Optimize stoichiometry (1:1.2 hydrazine:ester ratio) to minimize byproducts .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer :
Key techniques include:
TLC : Use chloroform:methanol (7:3) to monitor coupling reactions .
SCXRD : Confirm molecular geometry and packing .
NMR : Assign peaks using -NMR (δ 1.3–1.4 ppm for ethyl group; δ 3.8 ppm for methoxy) .
Melting Point : Compare observed values (94°C) with literature to verify purity .
Advanced: How do hydrogen bonding patterns influence the compound’s stability and reactivity?
Methodological Answer :
The N–H···O hydrogen bond (2.8–3.0 Å) between the hydrazine NH and ester carbonyl oxygen stabilizes the Z-configuration and promotes crystalline order . This interaction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
